molecular formula C9H17ClN2O2 B7812626 4-L-Prolylmorpholine hydrochloride

4-L-Prolylmorpholine hydrochloride

Cat. No.: B7812626
M. Wt: 220.69 g/mol
InChI Key: WHYDWZRQXLECCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-L-Prolylmorpholine hydrochloride is a chemical compound with the molecular formula C9H16N2O2·HCl. It is known for its unique structure, which includes both a morpholine and a pyrrolidine ring. This compound is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-L-Prolylmorpholine hydrochloride typically involves the reaction of morpholine with pyrrolidine derivatives under controlled conditions. One common method includes the acylation of morpholine with a pyrrolidine carbonyl compound, followed by purification steps to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-L-Prolylmorpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Scientific Research Applications

4-L-Prolylmorpholine hydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is employed in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-L-Prolylmorpholine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinyl(2-pyrrolidinyl)methanone: Similar structure but without the hydrochloride salt.

    4-Morpholinyl(2-pyrrolidinyl)ethanone: A related compound with an ethanone group instead of methanone.

    4-Morpholinyl(2-pyrrolidinyl)propanone: Another analog with a propanone group.

Uniqueness

4-L-Prolylmorpholine hydrochloride is unique due to its specific combination of morpholine and pyrrolidine rings, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

morpholin-4-yl(pyrrolidin-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11;/h8,10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYDWZRQXLECCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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